(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11H,1-2H3/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZBPKNMJYCJJA-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromobenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula: , with a molecular weight of approximately 353.21 g/mol. Its structure features a prop-2-en-1-one moiety flanked by a bromophenyl group and a dimethoxyphenyl group, which contribute to its reactivity and biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that chalcone derivatives exhibit significant anticancer properties. For instance, (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has been shown to induce apoptosis in various cancer cell lines. The compound's ability to inhibit cell proliferation is attributed to its interaction with cellular signaling pathways involved in cancer progression .
- Antioxidant Properties :
- Antimicrobial Effects :
Materials Science Applications
- Nonlinear Optical Materials :
- Polymer Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is part of a broader family of chalcones with varying substituents. Below is a detailed comparison:
Key Observations :
- Planarity : The 4-bromo substituent in the title compound minimizes steric hindrance, resulting in near-planar geometry (dihedral angles <10°) . In contrast, methyl or hydroxyl substituents increase torsional angles (e.g., 48.13° in the 4-methyl analog), disrupting conjugation .
- Electronic Effects: Methoxy groups act as electron donors, stabilizing the chalcone’s excited state. Bromine, an electron-withdrawing group, enhances electrophilicity and polarizability .
- Crystallinity : Compounds with 3,4-dimethoxyphenyl groups often form hydrogen-bonded networks (e.g., O–H···O interactions in hydroxyl analogs), whereas brominated derivatives rely on halogen bonding .
Key Trends :
- Bromine vs. Methoxy groups improve solubility and bioavailability .
- Substituent Position : Para-substituted bromine (as in the title compound) shows better STAT3 inhibition than ortho-bromo analogs, likely due to reduced steric effects .
Physicochemical Properties
Notes:
Biological Activity
(2E)-1-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer research and antioxidant properties. This compound features a unique structure that contributes to its biological efficacy, making it a subject of interest in medicinal chemistry.
Chemical Structure
The molecular formula of this compound is . It consists of a prop-2-en-1-one moiety flanked by a 4-bromophenyl group and a 3,4-dimethoxyphenyl group. The presence of bromine and methoxy substituents plays a significant role in modulating its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound.
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7. The mechanism appears to involve induction of apoptosis and cell cycle arrest. For instance, compounds with similar structures showed apoptosis rates of up to 42% in HeLa cells when compared with control groups .
- Structure-Activity Relationship (SAR) : The presence of the dimethoxy group enhances the compound's ability to induce apoptosis, suggesting that electronic properties significantly influence its anticancer efficacy .
Antioxidant Activity
The compound also displays notable antioxidant properties.
- Mechanism : The antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This has been confirmed through various assays, including DPPH and ABTS radical scavenging tests, where it showed effective inhibition comparable to known antioxidant agents .
Synthesis and Characterization
The synthesis of this compound was achieved using a Claisen-Schmidt condensation reaction, yielding a product with good purity and yield (75%) as confirmed by crystallization methods .
Crystal Structure Analysis
X-ray crystallography has elucidated the crystal structure of the compound, revealing stabilizing intramolecular C—H⋯O interactions which contribute to its stability in solid form .
| Parameter | Value |
|---|---|
| Molecular Weight | 335.21 g/mol |
| Melting Point | 355–357 K |
| Dihedral Angles | 58.6° and 30.7° |
| Centroid-Centroid Distance | 3.650 Å |
Q & A
Q. Advanced: How can reaction conditions (solvent, catalyst, temperature) be optimized to improve yield and stereoselectivity in its synthesis?
Answer:
The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 3,4-dimethoxybenzaldehyde. A standard protocol involves dissolving equimolar amounts of the ketone and aldehyde in ethanol, followed by dropwise addition of 20% KOH under stirring at room temperature for 4–6 hours. The product is purified via recrystallization (ethanol) .
For advanced optimization, solvent polarity (e.g., switching to THF or DMF) and catalyst choice (e.g., NaOH vs. KOH) can influence reaction kinetics and stereoselectivity. Microwave-assisted synthesis reduces reaction time while maintaining yield. Monitoring via TLC/HPLC ensures minimal byproduct formation .
Basic: How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?
Q. Advanced: What crystallographic or spectroscopic techniques resolve ambiguities in geometric isomerism when NMR data is inconclusive?
Answer:
The E-configuration is confirmed via X-ray crystallography (bond angles and torsion angles) and UV-Vis spectroscopy (λmax ~308 nm for n→π* transitions). In NMR, JHα-Hβ coupling constants >16 Hz indicate trans geometry .
For ambiguous cases, single-crystal XRD provides definitive proof by analyzing C=C bond distances (~1.32–1.35 Å) and dihedral angles between aromatic rings. TD-DFT calculations simulate electronic transitions to correlate with experimental UV spectra .
Basic: What spectroscopic techniques are used for structural characterization?
Q. Advanced: How are overlapping peaks in <sup>1</sup>H NMR or IR spectra resolved for accurate assignment?
Answer:
- <sup>1</sup>H NMR : Aromatic protons (δ 6.8–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and α,β-unsaturated protons (δ 6.5–7.5 ppm with J ~16 Hz).
- FT-IR : C=O stretch (~1650–1680 cm<sup>−1</sup>), C=C (1600 cm<sup>−1</sup>), and Br-C (550–650 cm<sup>−1</sup>) .
Advanced resolution employs 2D NMR (COSY, HSQC) to assign coupled protons and heteronuclear correlations. DFT-optimized IR vibrational modes cross-validate experimental peaks. For example, computed C=O stretching frequencies within 10 cm<sup>−1</sup> of observed values confirm assignments .
Basic: How is the compound’s antimicrobial activity evaluated?
Q. Advanced: What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) modeled computationally?
Answer:
Basic evaluation uses agar diffusion/broth microdilution assays against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria. MIC/MBC values determine potency .
For SAR studies, molecular docking (e.g., with bacterial enoyl-ACP reductase) identifies key interactions. Substituent effects:
- Electron-withdrawing groups (Br) enhance membrane penetration.
- Methoxy groups improve solubility and H-bonding.
QSAR models quantify contributions of logP, polar surface area, and HOMO-LUMO gaps to activity .
Basic: How do HOMO-LUMO gaps and global reactivity descriptors inform the compound’s stability?
Q. Advanced: Can these parameters predict regioselectivity in electrophilic substitution reactions?
Answer:
HOMO-LUMO gaps (ΔE ~4–5 eV) correlate with kinetic stability. Lower gaps indicate higher reactivity. Electrophilicity index (ω) quantifies electron-deficient regions, guiding predictions of nucleophilic attack sites .
Advanced applications:
- Fukui indices map nucleophilic/electrophilic regions. For example, the carbonyl oxygen and brominated phenyl ring are prone to nucleophilic substitution.
- Molecular electrostatic potential (MEP) surfaces highlight electron-rich methoxy groups as targets for electrophilic substitution .
Basic: What crystallographic parameters define the compound’s packing efficiency?
Q. Advanced: How do intermolecular interactions (e.g., C–H···π, halogen bonding) influence crystal morphology?
Answer:
Single-crystal XRD reveals monoclinic (e.g., P21/n) or triclinic systems with Z = 4. Key parameters: unit cell dimensions (a ≈4.0 Å, b ≈23 Å, c ≈13 Å) and β angles (~96°) .
Advanced analysis via Hirshfeld surfaces identifies dominant interactions:
- C–H···O (carbonyl) and Br···π (bromophenyl) stabilize packing.
- Van der Waals contacts from methoxy groups contribute to layer stacking .
Basic: How are thermal stability and decomposition profiles analyzed?
Q. Advanced: Can thermal behavior correlate with substituent effects (e.g., bromine vs. methoxy)?
Answer:
TGA/DSC under N2 reveals decomposition onset temperatures (~200–250°C). Methoxy groups may lower stability due to oxidative cleavage, while bromine enhances thermal resistance .
Advanced studies use kinetic models (Kissinger, Ozawa) to calculate activation energy (Ea). Correlations between substituent electronegativity and Ea guide material design for high-temperature applications .
Advanced: How are discrepancies between experimental and DFT-calculated UV-Vis spectra resolved?
Answer:
Discrepancies often arise from solvent effects (PCM vs. gas-phase models) or basis set limitations . Including explicit solvent molecules (e.g., ethanol) in TD-DFT simulations improves λmax accuracy. Vibronic coupling corrections account for peak broadening observed experimentally .
Advanced: What strategies mitigate toxicity in preclinical models while retaining bioactivity?
Answer:
- Prodrug design : Masking methoxy groups as esters reduces hepatotoxicity.
- In silico toxicity prediction (e.g., ProTox-II) identifies structural alerts (e.g., α,β-unsaturated ketone). Introducing electron-donating groups (e.g., –OH) lowers electrophilic potential, reducing DNA adduct formation .
Basic: How is purity validated post-synthesis?
Q. Advanced: What analytical methods detect trace byproducts (e.g., Z-isomers or dimerization products)?
Answer:
Basic purity checks: HPLC (≥95% peak area), melting point consistency (~150–160°C).
Advanced methods: LC-MS/MS identifies trace Z-isomers (distinct m/z and retention times). SC-XRD detects crystalline impurities via unit cell comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
